molecular formula C12H20O6 B14387445 Methyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate CAS No. 88239-04-7

Methyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate

Cat. No.: B14387445
CAS No.: 88239-04-7
M. Wt: 260.28 g/mol
InChI Key: XNRALTXNQZPWOI-UHFFFAOYSA-N
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Description

Methyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate is an organic compound with the molecular formula C12H20O6. This compound is characterized by the presence of ester functional groups, which are derived from acetic acid and hexanoic acid. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate typically involves esterification reactions. One common method is the reaction of 5-hydroxy-2-(hydroxymethyl)hexanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids and alcohols.

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

    Hydrolysis: 5-hydroxy-2-(hydroxymethyl)hexanoic acid and acetic acid.

    Oxidation: 5-oxo-2-(oxomethyl)hexanoic acid.

    Reduction: 5-(hydroxymethyl)-2-(hydroxymethyl)hexanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a substrate for enzyme reactions.

    Medicine: Investigated for its potential therapeutic properties and as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in further biochemical reactions. The compound may also act as a substrate for enzymes that catalyze esterification and hydrolysis reactions, influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(hydroxy)-2-[(hydroxymethyl)hexanoate]
  • Ethyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate
  • Propyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate

Uniqueness

Methyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate is unique due to its specific ester functional groups, which confer distinct chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.

Properties

CAS No.

88239-04-7

Molecular Formula

C12H20O6

Molecular Weight

260.28 g/mol

IUPAC Name

methyl 5-acetyloxy-2-(acetyloxymethyl)hexanoate

InChI

InChI=1S/C12H20O6/c1-8(18-10(3)14)5-6-11(12(15)16-4)7-17-9(2)13/h8,11H,5-7H2,1-4H3

InChI Key

XNRALTXNQZPWOI-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(COC(=O)C)C(=O)OC)OC(=O)C

Origin of Product

United States

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